

Murizatoclax (AMG 397): A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest

Compound Name: Murizatoclax

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Introduction

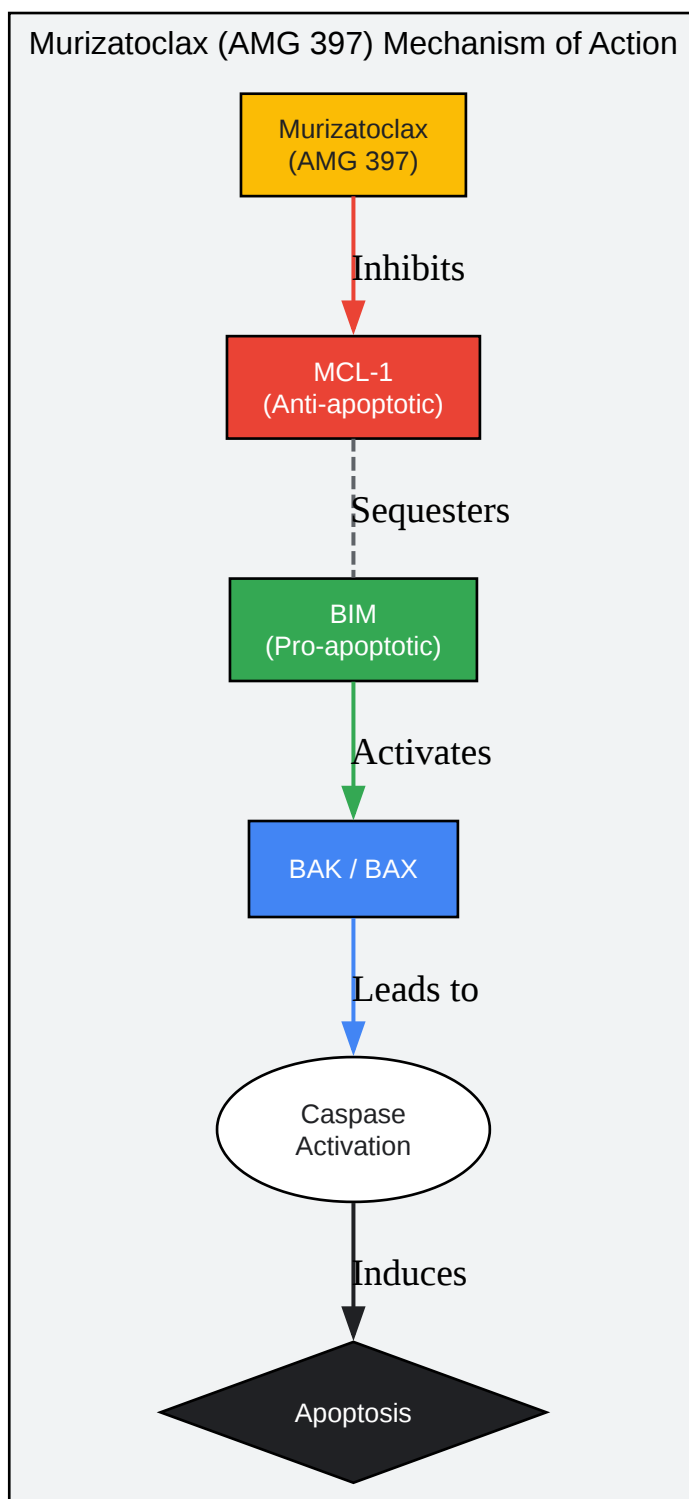
Murizatoclax (AMG 397) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] Overexpression of MCL-1 is a key survival mechanism for various cancer cells and is associated with resistance to conventional chemotherapies and other targeted agents.[3][4] **Murizatoclax** was developed as a next-generation MCL-1 inhibitor, building upon the experience of its intravenous predecessor, AMG 176, with the goal of providing a more convenient oral dosing option for patients with hematologic malignancies.[5][6] This technical guide provides an in-depth summary of the discovery and preclinical development of **Murizatoclax**, including its mechanism of action, key preclinical data, and the experimental approaches used in its evaluation.

Discovery and Optimization

The development of **Murizatoclax** stemmed from a structure-guided drug design approach aimed at improving the potency and pharmacokinetic properties of the clinical-stage intravenous MCL-1 inhibitor, AMG 176.[5][6] Researchers at Amgen identified that AMG 176 could bind to MCL-1 in two different conformations. By favoring the more active conformation through ligand-based design, they developed the advanced lead compound AM-3106, which demonstrated significantly improved cell-based potency.[5][6] Further refinement of the potency and pharmacokinetic profile of AM-3106 led to the discovery of **Murizatoclax** (AMG 397).[5][6]

Mechanism of Action

Murizatoclax selectively binds with high affinity to the BH3-binding groove of the MCL-1 protein.[1][5] This binding competitively disrupts the interaction between MCL-1 and pro-apoptotic BCL-2 family members, such as BIM.[1][5] By freeing these pro-apoptotic proteins, **Murizatoclax** initiates the intrinsic apoptotic pathway, leading to the activation of effector caspases and subsequent cancer cell death.[5][6]



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Caption: Mechanism of action of **Murizatoclastax** (AMG 397).

Preclinical Efficacy

The preclinical activity of **Murizatoclax** was evaluated in a range of in vitro and in vivo models of hematologic malignancies.

In Vitro Activity

Murizatoclax demonstrated potent and selective inhibition of MCL-1 with picomolar affinity.^[5]^[6] In cellular assays, it effectively disrupted the MCL-1:BIM interaction and induced apoptosis in MCL-1-dependent cancer cell lines.^[1]^[5]

Table 1: In Vitro Potency of **Murizatoclax** and Precursor Compounds

Compound	Target	Binding Affinity (Ki)	OPM2 Cell Viability (IC50)
AMG 176	MCL-1	-	-
AM-3106	MCL-1	100 pM ^[5]	19 nM ^[5]
Murizatoclax (AMG 397)	MCL-1	15 pM ^[5] ^[6]	50 nM ^[5] ^[6]

In Vivo Efficacy

Oral administration of **Murizatoclax** led to significant anti-tumor activity in various xenograft and orthotopic models of hematologic cancers.^[5]^[6]

Table 2: In Vivo Efficacy of **Murizatoclax** in Preclinical Models

Cancer Model	Dosing Schedule	Result
OPM2 Multiple Myeloma Xenograft	25 or 50 mg/kg, once or twice weekly	Significant tumor regressions; 9 out of 10 mice tumor-free in the 50 mg/kg groups at the end of the study.[5][6]
MOLM-13 AML Orthotopic Model	10 mg/kg, twice weekly	47% tumor growth inhibition (TGI).[5][6]
MOLM-13 AML Orthotopic Model	30 mg/kg, twice weekly	99% TGI.[5][6]
MOLM-13 AML Orthotopic Model	60 mg/kg, twice weekly	75% tumor regression.[5][6]

Combination Studies

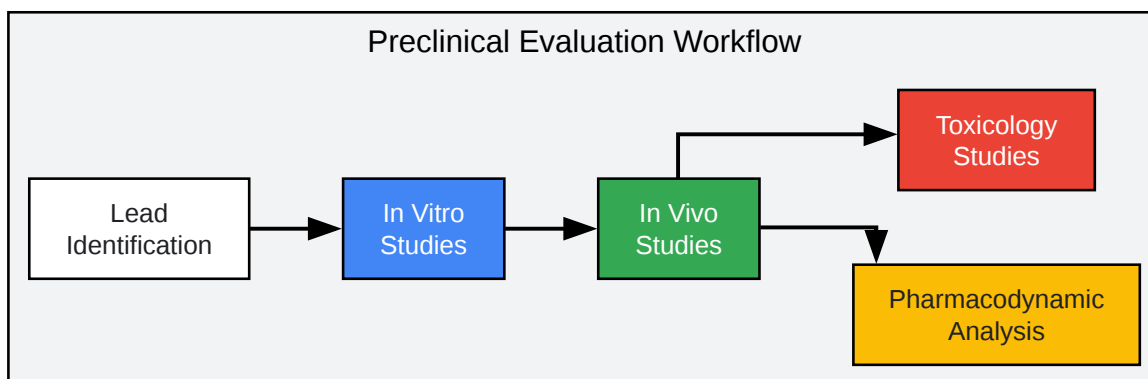
Preclinical studies also explored the synergistic potential of **Murizatoclax** with other anti-cancer agents, such as the BCL-2 inhibitor venetoclax.[5][6]

Table 3: Efficacy of **Murizatoclax** in Combination Therapy

Cancer Model	Treatment	Result
MOLM-13 AML Orthotopic Model	Murizatoclax (10 mg/kg, twice weekly) + Venetoclax (50 mg/kg, daily)	45% tumor regression.[5][6]

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the following outlines the general methodologies employed in the preclinical evaluation of **Murizatoclax** based on published abstracts.



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Caption: General workflow for preclinical evaluation.

Binding Affinity Assays

The binding affinity of **Murizatoclast** to MCL-1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the dissociation constant (K_i).

Cellular Potency Assays

The half-maximal inhibitory concentration (IC_{50}) in cancer cell lines was determined using cell viability assays. The OPM2 multiple myeloma cell line, known to be dependent on MCL-1 for survival, was a key model.^{[5][6]} These assays typically involve treating cells with a range of drug concentrations for a specified period (e.g., 24 hours) and then measuring cell viability using a reagent like CellTiter-Glo®.

In Vivo Xenograft and Orthotopic Models

- **Xenograft Models:** Human cancer cell lines (e.g., OPM2) were implanted subcutaneously into immunocompromised mice.^{[5][6]} Once tumors were established, mice were treated with **Murizatoclast** or vehicle control. Tumor volume was measured regularly to assess tumor growth inhibition or regression.
- **Orthotopic Models:** Human cancer cells (e.g., MOLM-13) were implanted into the relevant anatomical site (e.g., bone marrow for AML) to better mimic human disease.^{[5][6]} Disease

progression and response to treatment were monitored using methods like bioluminescence imaging.

Pharmacodynamic Marker Analysis

To confirm the mechanism of action in vivo, tumors from treated animals were analyzed for biomarkers of apoptosis.[5][6] This likely involved techniques such as Western blotting or immunohistochemistry to detect increases in cleaved Caspase-3 and cleaved PARP, as well as the activation of BAK.[5][6]

Clinical Development and Challenges

Murizatoclax (AMG 397) entered Phase I clinical trials for patients with multiple myeloma, non-Hodgkin's lymphoma, and acute myeloid leukemia.[7] However, in 2019, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase I study of **Murizatoclax** due to a reported safety signal of cardiac toxicity.[7] This also led to a voluntary hold on the recruitment of new patients for the clinical trial of its predecessor, AMG 176.[7]

Conclusion

Murizatoclax (AMG 397) represents a significant advancement in the development of oral MCL-1 inhibitors. Its discovery through a structure-guided design led to a compound with picomolar affinity for its target and potent anti-tumor activity in preclinical models of hematologic malignancies, both as a single agent and in combination with other targeted therapies. While its clinical development has been challenged by safety concerns, the preclinical data for **Murizatoclax** underscores the therapeutic potential of targeting MCL-1 in cancer. The insights gained from the development of **Murizatoclax** will undoubtedly inform future efforts to create safer and more effective inhibitors of this critical anti-apoptotic protein.

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